molecular formula C11H15N5O3S B2465533 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320897-03-6

4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2465533
CAS No.: 2320897-03-6
M. Wt: 297.33
InChI Key: KBUZARUMCFLOCL-UHFFFAOYSA-N
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Description

The compound “4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, a sulfonyl group, and an isoxazole ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to rotate freely around their bonds, leading to a variety of possible conformations .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the sulfonyl group suggests that it could act as an electrophile in certain reactions .

Scientific Research Applications

Synthesis and Characterization

  • The compound of interest falls within the realm of heterocyclic chemistry, where nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, have been synthesized and screened for their antimicrobial activities. Microwave-assisted methods have facilitated rapid and efficient syntheses of these compounds, showcasing their potential in drug discovery and medicinal chemistry (Mistry & Desai, 2006).

Chemical Modifications for Enhanced Activity

  • Chemical modifications, particularly at certain positions of the molecular structure, have been explored to enhance the antibacterial activity of compounds similar to the one . For instance, modifications at the 3- and 4-positions of sulfazecin derivatives have led to the discovery of compounds with potent antibacterial properties against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

Bioactivity Evaluation

  • Triazole and pyrimidin-based compounds have shown promising biological activities, including antimicrobial properties. For example, triazole-(1,5-a)-pyrimidin-2-yl derivatives have been synthesized and evaluated for their bioactivities, highlighting the potential of these compounds in developing new therapeutic agents (Zhou Hong-fang, 2009).

Green Synthesis Approaches

  • There is an increasing interest in green chemistry approaches for the synthesis of heterocyclic compounds. One-step syntheses of azole- and benzazole-based sulfonamides in aqueous media have been reported, contributing to the development of environmentally friendly synthetic methodologies (Zali-Boeini et al., 2015).

Antifungal Applications

  • The antifungal activities of azole compounds have been compared to established antifungal agents like ketoconazole, underscoring the importance of azole derivatives in treating fungal infections. This comparison helps in understanding the fungistatic and fungicidal properties of these compounds, which is crucial for their application in antifungal therapies (Hoeprich & Merry, 1984).

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising bioactivity, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUZARUMCFLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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